For example, the synthesis of 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives is described involving multiple steps, including alkylation and cyclization reactions []. Another paper describes the synthesis of (S)-6-((2-(4-Phenylpiperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol and its analogs involving the introduction of various substituents on the phenylpiperazine moiety [].
These include:* Nucleophilic Addition: The carbonyl group can react with nucleophiles like hydrazines to form hydrazones, as seen in the synthesis of 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one [].* Acylation/Alkylation: The amino group can react with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. This strategy was employed in the synthesis of several 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives [].
For instance, some phenylpiperazine derivatives exhibit anti-arrhythmic and anti-hypertensive activities, potentially by interacting with adrenergic receptors []. Others, like (3R,4S)-10a, induce analgesia by activating the μ opioid receptor (MOR) []. Further investigations are needed to elucidate the potential pharmacological targets and the mechanism of action of 2-Amino-1-(4-phenylpiperazin-1-yl)ethan-1-one.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4